molecular formula C11H14N2O2 B8642705 butyl-(3-nitro-benzyliden)-amine CAS No. 718-16-1

butyl-(3-nitro-benzyliden)-amine

Cat. No.: B8642705
CAS No.: 718-16-1
M. Wt: 206.24 g/mol
InChI Key: OWKRZFFIOJQABI-UHFFFAOYSA-N
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Description

Butyl-(3-nitro-benzyliden)-amine is a Schiff base (imine) synthesized via the condensation of butylamine and 3-nitrobenzaldehyde. This compound features a nitro group (-NO₂) at the para position of the benzylidene moiety, which imparts significant electron-withdrawing effects.

Properties

CAS No.

718-16-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-butyl-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C11H14N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8-9H,2-3,7H2,1H3

InChI Key

OWKRZFFIOJQABI-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl-(3-nitro-benzyliden)-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

butyl-(3-nitro-benzyliden)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Aminophenyl derivatives.

    Reduction: N-Butyl-1-(3-aminophenyl)methanamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

butyl-(3-nitro-benzyliden)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl-(3-nitro-benzyliden)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

A. Benzylidene-(3-bromophenyl)-amine

  • Structure : Replaces the nitro group with bromine (-Br) at the aromatic ring .
  • Key Differences :
    • Electronic Effects : Bromine is electron-withdrawing but less so than nitro, altering reactivity in nucleophilic substitution or coordination reactions.
    • Stability : Bromo derivatives may exhibit lower thermal stability compared to nitro-substituted Schiff bases due to weaker electron withdrawal.
  • Applications : Bromo-substituted Schiff bases are often intermediates in Suzuki coupling reactions .

B. N-Butyl-3-methylaniline

  • Structure : A secondary amine with a methyl (-CH₃) group on the aromatic ring instead of nitro .
  • Key Differences :
    • Basicity : The methyl group is electron-donating, increasing the amine’s basicity compared to the nitro-substituted compound.
    • Physical Properties : Higher boiling point (260.7°C) and lower density (0.934 g/cm³) compared to nitro derivatives, which are typically denser due to nitro group polarity .

C. Benzylidene-(3-methoxy-phenethyl)-amine

  • Structure : Contains a methoxy (-OCH₃) group and a phenethyl chain .
  • Key Differences: Solubility: Methoxy groups enhance solubility in polar solvents, whereas nitro groups may reduce solubility in non-polar media. Reactivity: Methoxy’s electron-donating nature stabilizes the aromatic ring, making it less reactive toward electrophilic substitution compared to nitro derivatives .

Physicochemical Properties

Property Butyl-(3-nitro-benzyliden)-amine N-Butyl-3-methylaniline Benzylidene-(3-bromophenyl)-amine
Molecular Weight ~255.3 g/mol (estimated) 163.26 g/mol 260.13 g/mol
Boiling Point Not reported 260.7°C Not reported
Density Higher (nitro group increases density) 0.934 g/cm³ Higher (bromine increases density)
Solubility Likely polar solvents (DMF, DMSO) Soluble in organic solvents Soluble in chloroform, DCM

Stability and Reactivity

  • Hydrolytic Stability :
    • Schiff bases like this compound are prone to hydrolysis under acidic conditions. The nitro group stabilizes the imine bond via electron withdrawal, delaying hydrolysis compared to methoxy or methyl-substituted analogs .
  • Bromo and methyl derivatives exhibit higher thermal stability .

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